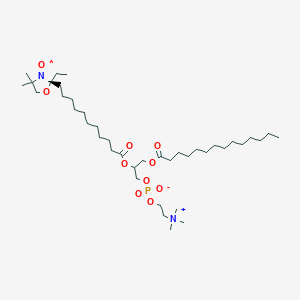
2-Amino-6-chloropyrazine
Übersicht
Beschreibung
2-Amino-6-Chloropyrazin ist eine organische Verbindung, die zur Klasse der Aminopyrazine gehört. Sie enthält eine Aminogruppe, die an einen Pyrazinring gebunden ist, wobei sich ein Chloratom in der 6. Position befindet. Diese Verbindung ist bekannt für ihre Anwendung bei der Herstellung biologisch aktiver Moleküle, insbesondere in der medizinischen Chemie .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
2-Amino-6-Chloropyrazin kann durch verschiedene Methoden synthetisiert werden. Ein üblicher Ansatz beinhaltet die Chlorierung von 2-Aminopyrazin. Der Prozess umfasst in der Regel Schritte wie regioselektive Chlorierung, Bromierung und Pd-katalysierte Cyanierung . Eine andere Methode beinhaltet die Verwendung von 3-Aminopyrazin-2-carboxylat als Ausgangsmaterial, gefolgt von Chlorierung, Diazotierung, Bromierung, Esterhydrolyse und Carboxylumlagerung .
Industrielle Produktionsmethoden
Die industrielle Produktion von 2-Amino-6-Chloropyrazin beinhaltet häufig skalierbare Prozesse, die eine hohe Ausbeute und Reinheit gewährleisten. Diese Methoden sind so konzipiert, dass sie effizient und kostengünstig sind und leicht verfügbare Ausgangsmaterialien und optimierte Reaktionsbedingungen nutzen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Amino-6-Chloropyrazine can be synthesized through various methods. One common approach involves the chlorination of 2-aminopyrazine. The process typically includes steps such as regioselective chlorination, bromination, and Pd-catalyzed cyanation . Another method involves the use of 3-aminopyrazine-2-carboxylate as a starting material, followed by chlorination, diazotization, bromination, ester hydrolysis, and carboxyl rearrangement .
Industrial Production Methods
Industrial production of this compound often involves scalable processes that ensure high yield and purity. These methods are designed to be efficient and cost-effective, making use of readily available starting materials and optimized reaction conditions .
Analyse Chemischer Reaktionen
Reaktionstypen
2-Amino-6-Chloropyrazin unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Das Chloratom kann durch andere funktionelle Gruppen unter Verwendung nukleophiler Substitutionsreaktionen substituiert werden.
Oxidation und Reduktion: Die Aminogruppe kann an Oxidations- und Reduktionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Halogenierungsmittel, Oxidationsmittel und Reduktionsmittel. Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen und die Verwendung von Katalysatoren, um die Reaktionsgeschwindigkeit zu erhöhen .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen substituierte Pyrazine, die wertvolle Zwischenprodukte bei der Synthese von Pharmazeutika und Agrochemikalien sind .
Wissenschaftliche Forschungsanwendungen
2-Amino-6-Chloropyrazin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexer organischer Moleküle verwendet.
Biologie: Es dient als Vorläufer bei der Entwicklung biologisch aktiver Verbindungen, einschließlich Enzyminhibitoren und Rezeptorantagonisten.
Medizin: Es ist an der Synthese potenzieller Therapeutika für verschiedene Krankheiten beteiligt.
Industrie: Es wird bei der Produktion von Agrochemikalien und anderen Industriechemikalien eingesetzt
Wirkmechanismus
Der Wirkmechanismus von 2-Amino-6-Chloropyrazin beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Zum Beispiel kann es die Cyclin-abhängige Kinase 2 inhibieren und so die Zellzyklusregulation beeinflussen. Die Wirkungen der Verbindung werden durch Wege vermittelt, die Enzyminhibition und Rezeptorbindung beinhalten .
Wirkmechanismus
The mechanism of action of 2-Amino-6-Chloropyrazine involves its interaction with specific molecular targets. For example, it can inhibit cyclin-dependent kinase 2, affecting cell cycle regulation. The compound’s effects are mediated through pathways involving enzyme inhibition and receptor binding .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-Amino-5-Chloropyrazin
- 3-Amino-4-Brom-6-Chloropyridazin
- 2-Brom-6-Chloropyrazin
Einzigartigkeit
2-Amino-6-Chloropyrazin ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm bestimmte chemische Eigenschaften und Reaktivität verleiht. Dies macht es zu einem wertvollen Zwischenprodukt bei der Synthese von spezialisierten Verbindungen mit potenziellen therapeutischen Anwendungen .
Eigenschaften
IUPAC Name |
6-chloropyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3/c5-3-1-7-2-4(6)8-3/h1-2H,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPXVCKCLBROOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0067761 | |
| Record name | 2-Amino-6-chloropyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0067761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33332-28-4 | |
| Record name | 6-Chloro-2-pyrazinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33332-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-6-chloropyrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033332284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pyrazinamine, 6-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Amino-6-chloropyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0067761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-6-chloropyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-6-CHLOROPYRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVL0CMW8XR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of 2-amino-6-chloropyrazine discussed in the research?
A1: The primary application highlighted in the research is its potential as a tuberculostatic agent. Researchers synthesized various derivatives of this compound, including N-pyrazinylthioureas, N-pyrazinyl-N'-(p-chlorophenyl)thioureas, and N-pyrazinyl-N'-(2,6-dichlorophenyl)thioureas. These derivatives exhibited in vitro tuberculostatic activity with minimum inhibitory concentrations (MICs) ranging from 8 µg/cm³ to 1000 µg/cm³ [].
Q2: How can the structure of this compound be modified to create new derivatives?
A2: The research demonstrates that this compound can be modified at the 2-amino position. Reacting it with various reagents allows for the introduction of different substituents. For instance:
- Alkylation: Reacting with appropriate sodium alkoxides introduces methoxy, benzyloxy, or substituted benzyloxy groups at the 2-amino position [].
- Thiourea formation: Reaction with benzoyl isothiocyanate, p-chlorophenyl isothiocyanate, or 2,6-dichlorophenyl isothiocyanate yields corresponding N-pyrazinylthioureas [].
Q3: Beyond tuberculostatic activity, are there other applications for this compound derivatives?
A3: While the provided research focuses on tuberculostatic activity, this compound derivatives like 4-pyrazinoylmorpholine have been investigated for other biological activities []. Further research is needed to explore potential applications in other therapeutic areas.
Q4: What is the significance of investigating the solubility of this compound?
A4: Understanding the solubility of this compound in various solvents is crucial for:
- Formulation development: Solubility influences the choice of solvents for drug formulation and impacts bioavailability [].
Q5: What synthetic routes are available for this compound?
A5: The research mentions two main routes for synthesizing this compound:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![3-[4-[2-[4-(Dimethylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propane-1-sulfonate](/img/structure/B134851.png)
![3,7-Dimethyl 2H-Furo[2,3-c]pyran-2-one](/img/structure/B134852.png)


